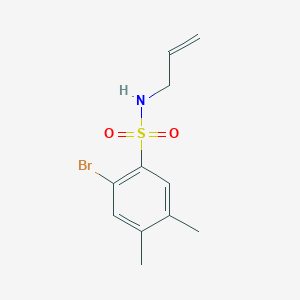
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine, also known as BBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. BBMP is a piperazine derivative that contains a bromobenzoyl group and a 2-methylphenyl group.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential applications in the development of new drugs. It has been found to have antipsychotic, antidepressant, and anticonvulsant properties. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Wirkmechanismus
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine acts as a modulator of neurotransmitter activity in the brain. It has been shown to bind to various receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine also inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of many commonly used antidepressant and antipsychotic drugs.
Biochemical and Physiological Effects
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine also increases the levels of GABA, an inhibitory neurotransmitter that has a calming effect on the brain. These effects contribute to its anxiolytic and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. One area of research is the development of new drugs based on 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been shown to have promising antipsychotic and antidepressant properties, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the mechanism of action of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. Understanding how 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine modulates neurotransmitter activity in the brain may lead to new insights into the underlying causes of mental illness. Finally, the study of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine may also lead to the development of new treatments for anxiety disorders, which are a major public health concern.
Synthesemethoden
The synthesis of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 1-bromo-2-nitrobenzene with 2-methylphenylpiperazine in the presence of a reducing agent such as iron powder. The nitro group of 1-bromo-2-nitrobenzene is reduced to an amino group, which then undergoes a nucleophilic substitution reaction with the piperazine ring to form 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. The synthesis of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is relatively simple and can be carried out in a laboratory setting with ease.
Eigenschaften
Produktname |
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine |
|---|---|
Molekularformel |
C18H19BrN2O |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
(2-bromophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
RFKIYTZJJPLRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)



